molecular formula C18H27N3O2S B12875335 N-(2-(Hexylamino)propyl)isoquinoline-5-sulfonamide CAS No. 192712-47-3

N-(2-(Hexylamino)propyl)isoquinoline-5-sulfonamide

Cat. No.: B12875335
CAS No.: 192712-47-3
M. Wt: 349.5 g/mol
InChI Key: GYMKHQKAWVWANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Hexylamino)propyl)isoquinoline-5-sulfonamide (CAS# 192712-47-3) is a synthetic organic compound with the molecular formula C18H27N3O2S and a molecular weight of 349.491 g/mol . It belongs to the class of isoquinolines and derivatives, which are aromatic heteropolycyclic compounds consisting of a benzene ring fused to a pyridine ring . This specific compound features an isoquinoline-5-sulfonamide core structure substituted with a N-(2-(hexylamino)propyl) chain, contributing to its specific physicochemical properties and research potential . Isoquinolinesulfonamide derivatives are of significant interest in medicinal chemistry research due to their diverse biological activities. Structural analogs of this compound class have been investigated for their vasodilatory properties, demonstrating the ability to increase arterial blood flow in preclinical studies . Furthermore, closely related quinoline-5-sulfonamide scaffolds have shown promise in recent scientific investigations for their potent anticancer and antibacterial activities . Some derivatives have also exhibited promising antifungal effects, particularly against species like Candida and dermatophytes, suggesting potential for development into topical treatments for fungal infections . The mechanism of action for related bioactive sulfonamides often involves enzyme inhibition; for instance, antibacterial sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS) in the folate synthesis pathway . This product is provided for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

CAS No.

192712-47-3

Molecular Formula

C18H27N3O2S

Molecular Weight

349.5 g/mol

IUPAC Name

N-[2-(hexylamino)propyl]isoquinoline-5-sulfonamide

InChI

InChI=1S/C18H27N3O2S/c1-3-4-5-6-11-20-15(2)13-21-24(22,23)18-9-7-8-16-14-19-12-10-17(16)18/h7-10,12,14-15,20-21H,3-6,11,13H2,1-2H3

InChI Key

GYMKHQKAWVWANT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(C)CNS(=O)(=O)C1=CC=CC2=C1C=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Hexylamino)propyl)isoquinoline-5-sulfonamide typically involves the reaction of isoquinoline-5-sulfonyl chloride with 2-(hexylamino)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Hexylamino)propyl)isoquinoline-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Properties

Antitumor Activity
One of the notable applications of N-(2-(Hexylamino)propyl)isoquinoline-5-sulfonamide is its role as an inhibitor of protein kinase B (PKB), which is implicated in various cancers. Structure-based drug design has identified isoquinoline-5-sulfonamide derivatives as potential antitumor agents by inhibiting PKB activity and subsequently affecting downstream signaling pathways involved in cell proliferation and survival .

Vasodilatory Effects
Research has shown that derivatives of isoquinoline-5-sulfonamide exhibit vasodilatory effects. In vivo studies demonstrated that these compounds could increase arterial blood flow, indicating their potential use in treating cardiovascular diseases. The vasodilatory activity was particularly noted when specific alkylene groups were present, suggesting that structural modifications can enhance efficacy .

Therapeutic Uses

Cardiovascular Applications
Given its vasodilatory properties, this compound could be explored as a therapeutic agent in managing hypertension and other cardiovascular conditions. Its mechanism of action may involve the relaxation of vascular smooth muscle and improved blood flow .

Combination Therapies
Recent patents suggest that sulfonamide-based compounds can be effectively combined with angiogenesis inhibitors for enhanced therapeutic outcomes in cancer treatment. This combination approach may improve efficacy by targeting multiple pathways involved in tumor growth and metastasis .

Case Studies and Research Findings

A review of existing literature reveals several case studies highlighting the effectiveness of isoquinoline derivatives:

  • In Vivo Studies : A study demonstrated that specific isoquinoline sulfonamides could significantly reduce tumor growth in animal models by inhibiting PKB activity .
  • Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of these compounds in human subjects, focusing on their potential use in oncology and cardiology.

Mechanism of Action

The mechanism of action of N-(2-(Hexylamino)propyl)isoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit DNA gyrase, an essential bacterial enzyme, by binding to an allosteric site and preventing the enzyme from functioning properly. This inhibition leads to the disruption of bacterial DNA replication and ultimately bacterial cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between N-(2-(Hexylamino)propyl)isoquinoline-5-sulfonamide and key analogs:

Compound Name Molecular Formula Substituent Structure Key Properties/Applications Synthesis Yield (If Available)
This compound C₁₈H₂₈N₄O₂S Hexylamino-propyl chain Hypothesized enhanced lipophilicity Not reported
N-[2-(Propylamino)ethyl]isoquinoline-5-sulfonamide C₁₄H₁₉N₃O₂S Propylamino-ethyl chain Lower lipophilicity; structural analog Not reported
H-89 (N-(2-(4-Bromocinnamylamino)ethyl)isoquinoline-5-sulfonamide) C₂₀H₂₁BrN₄O₂S 4-Bromocinnamylamino-ethyl chain High PKA selectivity; PET imaging candidate Not reported
N-(3-Aminopropyl)isoquinoline-5-sulfonamide C₁₂H₁₅N₃O₂S 3-Aminopropyl chain Primary amine group; potential reactivity Not reported
N-(2-Phenylpropan-2-yl)isoquinolin-5-amine C₁₈H₁₈N₂ Phenylpropan-2-amine group High synthetic yield (92%); LCAP 92% 92%

Structural and Functional Insights

  • This contrasts with H-89, where the 4-bromocinnamyl group introduces aromaticity and bulk, enhancing protein kinase A (PKA) binding selectivity .
  • This suggests that steric hindrance from bulky substituents (e.g., hexyl) may reduce efficiency compared to smaller groups.
  • Biological Activity: H-89 is notable for its potency (IC₅₀ = 48 nM against PKA) and suitability as a PET radioligand due to its bromine atom, which allows isotopic labeling . In contrast, the hexylamino-propyl chain in the target compound may prioritize pharmacokinetic properties (e.g., prolonged half-life) over target affinity.

Solubility and Reactivity

  • The primary amine in N-(3-aminopropyl)isoquinoline-5-sulfonamide may confer higher aqueous solubility compared to secondary/tertiary amines in other analogs.

Key Research Findings and Implications

  • Structure-Activity Relationship (SAR): The hexylamino-propyl chain represents a strategic balance between lipophilicity and steric tolerance. Shorter chains (e.g., propyl) reduce metabolic stability, while aromatic substituents (e.g., in H-89) optimize target engagement .
  • Synthetic Challenges : Alkylation reactions for longer alkyl chains (e.g., hexyl) may require elevated temperatures or specialized catalysts, as seen in related phthalimide-mediated syntheses .
  • H-89’s success in PET imaging underscores the importance of substituent-driven selectivity for diagnostic applications .

Biological Activity

N-(2-(Hexylamino)propyl)isoquinoline-5-sulfonamide is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C16H24N2O2S
  • Molecular Weight: 320.44 g/mol
  • IUPAC Name: this compound

The compound features a sulfonamide group attached to an isoquinoline core, which is known for its diverse biological activities. The hexylamino propyl substituent may enhance its lipophilicity, potentially affecting its interaction with biological membranes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that isoquinoline derivatives can possess antibacterial and antifungal properties. For instance, related compounds have shown efficacy against Staphylococcus aureus and Escherichia coli, indicating potential for similar activity in this derivative .
  • Vasodilatory Effects : Isoquinoline derivatives are often studied for their vasodilatory properties. In vivo studies have demonstrated that related compounds can increase arterial blood flow, suggesting that this compound may also exhibit such effects .
  • Anti-inflammatory Properties : The compound may inhibit specific inflammatory pathways, similar to other isoquinoline derivatives that modulate enzyme activity involved in inflammation .
  • Cytotoxicity Against Cancer Cells : Some studies have indicated that isoquinoline derivatives can induce apoptosis in cancer cells through various signaling pathways, warranting further investigation into the cytotoxic effects of this compound.

The mechanism by which this compound exerts its effects is still under investigation but may involve:

  • Enzyme Inhibition : The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Receptor Binding : The compound may bind to specific receptors involved in vascular regulation and inflammation, similar to other compounds within the isoquinoline class.
  • Calcium Modulation : Some isoquinolines have been shown to influence intracellular calcium levels, affecting muscle contraction and vascular tone .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Staphylococcus aureus and E. coli
VasodilatoryIncreased arterial blood flow in animal models
Anti-inflammatoryModulation of inflammatory pathways
CytotoxicityInduction of apoptosis in cancer cells

Case Study: Vasodilatory Activity

In a study evaluating the vasodilatory effects of isoquinoline derivatives, compounds were administered locally in canine models. Results indicated significant increases in arterial blood flow following administration, with some derivatives showing potency comparable to established vasodilators like diltiazem. This suggests that this compound could be a candidate for further cardiovascular research .

Case Study: Antimicrobial Efficacy

A series of isoquinoline derivatives were screened for antimicrobial activity against various bacterial strains. Notably, compounds structurally similar to this compound demonstrated significant inhibition zones against pathogenic bacteria, supporting the hypothesis that this compound may possess similar antimicrobial properties .

Q & A

Q. Key Characterization Methods :

  • 1H/13C NMR : Confirms sulfonamide bond formation and alkyl chain integrity.
  • X-ray crystallography : Validates molecular geometry and hydrogen bonding patterns .

How can researchers validate the compound’s protein kinase A (PKA) inhibitory activity in vitro?

Basic
PKA inhibition is tested using a radiometric assay with [γ-32P]ATP and a synthetic peptide substrate (e.g., kemptide). The protocol includes:

Incubating purified PKA catalytic subunit with the compound (0.1–100 µM) and substrate.

Quantifying phosphate incorporation via scintillation counting.

Calculating IC50 values using nonlinear regression (GraphPad Prism).
Positive controls (e.g., H-89) and negative controls (DMSO vehicle) are critical. Contradictory IC50 values across studies may arise from differences in enzyme sources or buffer conditions .

What advanced strategies address off-target effects in kinase inhibition studies?

Advanced
To mitigate off-target activity:

  • Kinase selectivity profiling : Screen against a panel of 50+ kinases (e.g., PKC, Rho-kinase) using competitive binding assays (e.g., KinomeScan).
  • Structural modifications : Introduce bulky substituents (e.g., methyl groups) on the sulfonamide nitrogen to enhance PKA selectivity. Evidence shows that N-methylation reduces off-target binding without compromising PKA affinity .
  • Cellular assays : Validate specificity in PKA-knockout cell lines or via siRNA-mediated PKA suppression .

How can researchers optimize the compound for in vivo cerebral biodistribution studies?

Advanced
For positron emission tomography (PET) imaging:

Radiolabeling : React the compound with [11C]CH3I to generate N-[11C]methyl derivatives. Optimize radiochemical yield (≥30%) via pH control (8.5–9.0) and reaction time (5–10 min) .

Biodistribution in rats : Administer [11C]-labeled compound intravenously; sacrifice animals at 5–60 min post-injection. Measure radioactivity in brain regions (e.g., striatum, cortex) using gamma counting.

Metabolic stability : Assess plasma stability via LC-MS to confirm intact compound levels over time .

What methodologies resolve discrepancies in reported inhibitory potency across studies?

Advanced
Contradictions in IC50 values may stem from:

  • Assay variability : Standardize substrate concentration (e.g., 200 µM ATP) and enzyme activity (e.g., commercial vs. recombinant PKA).
  • Data normalization : Use Z-factor analysis to validate assay robustness.
  • Structural analogs : Compare inhibitory activity of the hexylamino derivative with H-89 (a bromocinnamyl analog). The hexyl chain’s hydrophobicity may alter membrane permeability, affecting apparent potency .

How is computational modeling applied to predict binding modes with PKA?

Q. Advanced

Docking studies : Use AutoDock Vina to simulate compound binding to PKA’s ATP-binding pocket (PDB: 1CMK). Prioritize poses with hydrogen bonds to Ala70 and hydrophobic interactions with Leu42.

Molecular dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm ligand-protein complex integrity.

Free energy calculations : Apply MM/GBSA to predict binding affinity (ΔG). Validate against experimental IC50 values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.